

A Comprehensive Technical Guide to the Synthesis and Preparation of Fmoc-Met-OPfp

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Compound of Interest

Compound Name: *Fmoc-Met-OPfp*

CAS No.: 86060-94-8

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and preparation of N- α -(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester (**Fmoc-Met-OPfp**), a critical reagent in modern solid-phase peptide synthesis (SPPS). This document details the physicochemical properties, a representative synthesis protocol, and the significance of **Fmoc-Met-OPfp** in the development of peptide-based therapeutics. The information is curated to be a valuable resource for researchers, chemists, and professionals in the field of drug development.

Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester, commonly abbreviated as **Fmoc-Met-OPfp**, is a cornerstone activated amino acid derivative utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a base-labile N-terminal protection, while the pentafluorophenyl (Pfp) ester serves as a highly efficient activating group for the carboxylic acid moiety.^{[1][2]} This pre-activation strategy

facilitates rapid and efficient amide bond formation, minimizing the need for in-situ coupling reagents and thereby reducing the potential for side reactions and racemization.[3][4] The use of **Fmoc-Met-OPfp** is particularly advantageous for the incorporation of the methionine residue, which contains a sulfur-containing side chain that can be susceptible to oxidation during synthesis.[5] The high reactivity and stability of **Fmoc-Met-OPfp** contribute to higher purity and yield of the final peptide product, making it an indispensable tool in the synthesis of complex peptides for research and pharmaceutical applications.[2][6]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of **Fmoc-Met-OPfp** is presented in the table below. This data is essential for the proper handling, storage, and characterization of the compound.

Property	Value
Chemical Name	N- α -(9-Fluorenylmethoxycarbonyl)-L-methionine pentafluorophenyl ester
Synonyms	Fmoc-L-Methionine pentafluorophenyl ester, Fmoc-Met-OPfp
CAS Number	86060-94-8
Molecular Formula	C ₂₆ H ₂₀ F ₅ NO ₄ S
Molecular Weight	537.50 g/mol
Appearance	White to off-white or slight yellow to beige powder[4][7]
Melting Point	130-140 °C[4]
Purity (HPLC)	≥97.0%[4]
Optical Rotation	$[\alpha]^{25}/D = -14.5$ to -11.5° (c=1 in chloroform)[4][7]
Solubility	Clearly soluble in DMF (0.5 mmole in 3 ml)[4][7]
Storage Temperature	15-25°C[4]
Primary Application	Fmoc solid-phase peptide synthesis[4]

Synthesis of Fmoc-Met-OPfp

The synthesis of **Fmoc-Met-OPfp** is achieved through the esterification of Fmoc-L-methionine (Fmoc-Met-OH) with pentafluorophenol. A common method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species that readily reacts with pentafluorophenol. The following is a representative experimental protocol for the synthesis of Fmoc-amino acid-OPfp esters, which can be adapted for **Fmoc-Met-OPfp**.

General Experimental Protocol

Materials:

- Fmoc-L-methionine (Fmoc-Met-OH) (1 equivalent)
- Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate (1.1 equivalents)[8]
- Pyridine or Diisopropylethylamine (DIEA) (1-1.2 equivalents)[8]
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
- Ethyl acetate (EtOAc)
- Hexane
- 5% aqueous HCl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous Na₂SO₄

Procedure:

- Reaction Setup: Dissolve Fmoc-Met-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

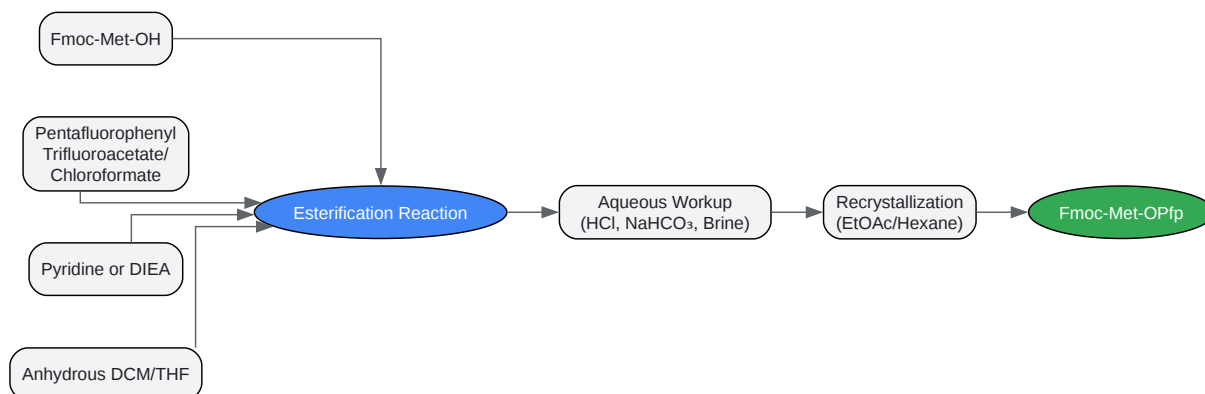
- Base Addition: Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.[8]
- Esterification: Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.[8]
- Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[8]
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.[8]
- Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure **Fmoc-Met-OPfp** ester as a crystalline solid.[8]

Note: This is a general procedure. The specific reaction conditions, such as temperature, reaction time, and solvent ratios for recrystallization, may need to be optimized for the synthesis of **Fmoc-Met-OPfp** to achieve the best yield and purity.

Visualization of Synthesis and Structure

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Fmoc-Met-OPfp** from its starting materials.



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Caption: General workflow for the synthesis of **Fmoc-Met-OPfp**.

Chemical Structure of Fmoc-Met-OPfp

The diagram below shows the chemical structure of the **Fmoc-Met-OPfp** molecule, highlighting its key functional groups.

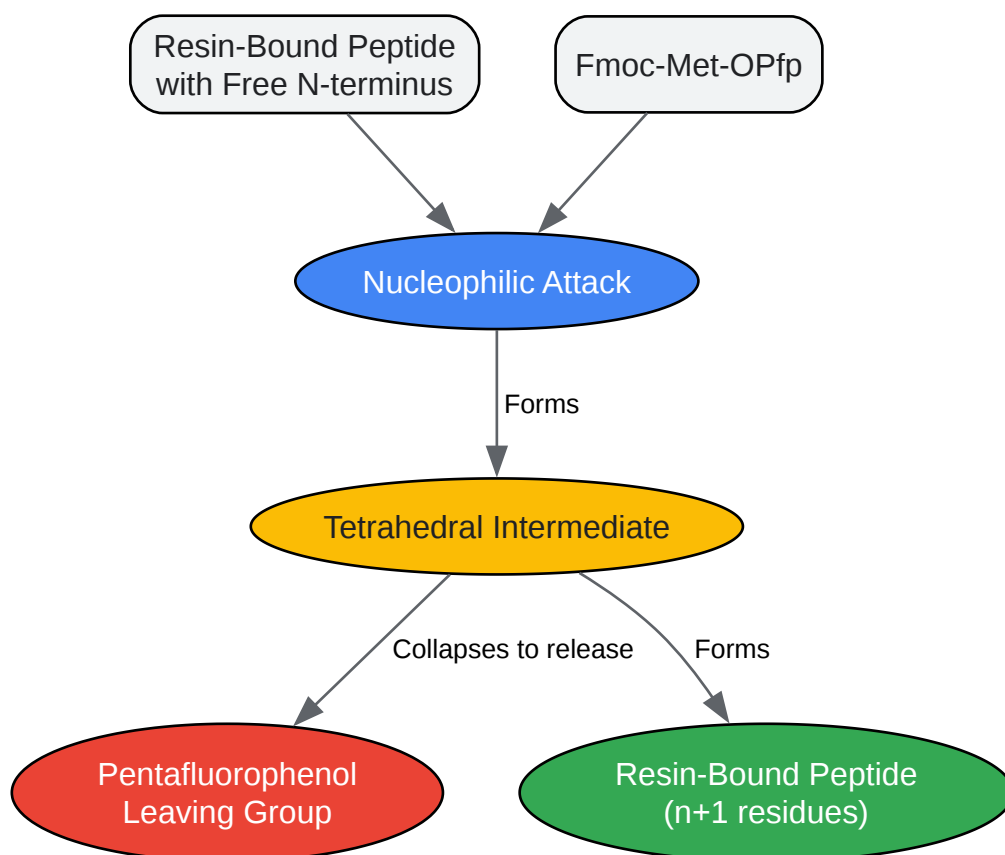
Caption: Chemical structure of **Fmoc-Met-OPfp**.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Met-OPfp is a pre-activated amino acid derivative, which streamlines the coupling process in SPPS. The pentafluorophenyl ester is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

Signaling Pathway of a Coupling Step in SPPS

The following diagram illustrates the key steps in the coupling of **Fmoc-Met-OPfp** to a resin-bound peptide chain.



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Caption: Coupling step in SPPS using **Fmoc-Met-OPfp**.

Conclusion

Fmoc-Met-OPfp is a highly valuable and efficient reagent for the incorporation of methionine in solid-phase peptide synthesis. Its pre-activated nature simplifies coupling protocols, reduces side reactions, and ultimately contributes to the synthesis of high-purity peptides. This technical guide provides a comprehensive overview of its synthesis, properties, and application, serving as a practical resource for scientists and researchers in the field of peptide chemistry and drug discovery. The continued use of well-characterized and high-purity reagents like **Fmoc-Met-OPfp** is paramount to advancing the development of novel peptide-based therapeutics.

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